molecular formula C24H26N4O3S2 B11354818 N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-[(2-methoxyethyl)sulfanyl]benzamide

N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-[(2-methoxyethyl)sulfanyl]benzamide

Cat. No.: B11354818
M. Wt: 482.6 g/mol
InChI Key: VWKAJUIFRMAUDE-UHFFFAOYSA-N
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Description

N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-[(2-methoxyethyl)sulfanyl]benzamide is a complex organic compound with a unique structure that combines a pyrrolidinone ring, a thiadiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-[(2-methoxyethyl)sulfanyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidinone ring, followed by the formation of the thiadiazole ring, and finally the attachment of the benzamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-[(2-methoxyethyl)sulfanyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions, including temperature, pressure, and solvent choice, are crucial in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound .

Scientific Research Applications

N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-[(2-methoxyethyl)sulfanyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-[(2-methoxyethyl)sulfanyl]benzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and thiadiazole-containing molecules. Examples are:

Uniqueness

What sets N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-[(2-methoxyethyl)sulfanyl]benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C24H26N4O3S2

Molecular Weight

482.6 g/mol

IUPAC Name

N-[5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-2-(2-methoxyethylsulfanyl)benzamide

InChI

InChI=1S/C24H26N4O3S2/c1-15-10-16(2)12-18(11-15)28-14-17(13-21(28)29)23-26-27-24(33-23)25-22(30)19-6-4-5-7-20(19)32-9-8-31-3/h4-7,10-12,17H,8-9,13-14H2,1-3H3,(H,25,27,30)

InChI Key

VWKAJUIFRMAUDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=CC=CC=C4SCCOC)C

Origin of Product

United States

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